molecular formula C8H13NS B12078527 Methyl[1-(5-methylthiophen-2-YL)ethyl]amine

Methyl[1-(5-methylthiophen-2-YL)ethyl]amine

Cat. No.: B12078527
M. Wt: 155.26 g/mol
InChI Key: HXZNXVVQSBMWBC-UHFFFAOYSA-N
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Description

1-(5-methylthiophen-2-yl)ethan-1-amine , is a chemical compound with the molecular formula

C8H14NS\text{C}_8\text{H}_{14}\text{NS}C8​H14​NS

. It exists as a hydrochloride salt with the CAS number 1181533-98-1 . This compound features a thiophene ring and an amino group, making it an interesting building block for various applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of Methyl[1-(5-methylthiophen-2-yl)ethyl]amine involves several steps. One common route starts with the reaction of 2-bromo-5-methylthiophene with ethylamine, followed by deprotection to obtain the desired compound .

Industrial Production:: While industrial-scale production methods are not widely documented, researchers and pharmaceutical companies often synthesize this compound in the lab for specific applications.

Chemical Reactions Analysis

Reactivity:: Methyl[1-(5-methylthiophen-2-yl)ethyl]amine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group.

    Reduction Reactions: Reduction of the carbonyl group or other functional groups is possible.

    Oxidation Reactions: Oxidation of the thioether group may occur.

Common Reagents and Conditions::

    Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields the corresponding amine.

Scientific Research Applications

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Materials Science: Its thiophene moiety makes it useful for designing organic electronic materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with receptors, enzymes, or other cellular components. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Methyl[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N-methyl-1-(5-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3

InChI Key

HXZNXVVQSBMWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC

Origin of Product

United States

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